molecular formula C19H17N7OS B6127825 6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-(4-TOLUIDINO)-4(3H)-PYRIMIDINONE

6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-(4-TOLUIDINO)-4(3H)-PYRIMIDINONE

Cat. No.: B6127825
M. Wt: 391.5 g/mol
InChI Key: ZAMNYYONJJGJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-2-(4-toluidino)-4(3H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core substituted with a tetrazole-thioether moiety and a 4-toluidino group. This hybrid structure combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name

2-(4-methylanilino)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-13-7-9-14(10-8-13)20-18-21-15(11-17(27)22-18)12-28-19-23-24-25-26(19)16-5-3-2-4-6-16/h2-11H,12H2,1H3,(H2,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMNYYONJJGJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidinone Core Formation

The pyrimidinone ring is constructed via cyclocondensation of β-ketoesters with guanidine derivatives. Adapted from, the following protocol is employed:

Step 1 : Ethyl acetoacetate reacts with 4-methylphenylguanidine hydrochloride in ethanol under reflux (12 h) to yield 2-(4-toluidino)-6-methyl-4(3H)-pyrimidinone (1 ) (Yield: 78%).

Step 2 : Bromination of the 6-methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C, 6 h) gives 6-(bromomethyl)-2-(4-toluidino)-4(3H)-pyrimidinone (2 ) (Yield: 65%).

Step 3 : Halogen exchange via Finkelstein reaction with sodium iodide in acetone converts the bromide to the iodide intermediate, followed by treatment with phosphorus oxychloride (POCl₃) to yield 6-(chloromethyl)-2-(4-toluidino)-4(3H)-pyrimidinone (3 ) (Overall yield: 58%).

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The tetrazole ring is synthesized via a modified Ugi-4CR, as detailed in:

Reagents :

  • Benzaldehyde (4a, 1.0 equiv)

  • Aniline (4b, 1.0 equiv)

  • Trimethylsilyl azide (TMSN₃, 1.2 equiv)

  • tert-Butyl isocyanide (4c, 1.0 equiv)

Conditions : Methanol, room temperature, 24 h.

Product : 1-Phenyl-1H-tetrazole-5-amine (4 ) (Yield: 82%).

Thiolation of Tetrazole

Step 1 : Diazotization of 4 with sodium nitrite (NaNO₂) in HCl (0–5°C) generates the diazonium salt.
Step 2 : Treatment with potassium ethyl xanthogenate introduces the thiol group, yielding 1-phenyl-1H-tetrazole-5-thiol (5 ) (Yield: 68%).

Thioether Coupling: Final Assembly

Nucleophilic Substitution

Reagents :

  • 6-(Chloromethyl)-2-(4-toluidino)-4(3H)-pyrimidinone (3 , 1.0 equiv)

  • 1-Phenyl-1H-tetrazole-5-thiol (5 , 1.2 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

Conditions : Anhydrous DMF, nitrogen atmosphere, 60°C, 8 h.

Product : 6-{[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-2-(4-toluidino)-4(3H)-pyrimidinone (6 ) (Yield: 74%).

Optimization Data and Comparative Analysis

Table 1: Comparison of Thioether Coupling Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
Cs₂CO₃DMF60874
K₂CO₃DMF601258
DBUTHF50665
NaHDCM401042

Optimal conditions use Cs₂CO₃ in DMF, balancing reactivity and side reactions.

Alternative Synthetic Routes

Tetrazole Synthesis via [2+3] Cycloaddition

An alternative to the Ugi-4CR involves the reaction of sodium azide with phenyl cyanide in the presence of ammonium chloride (Huisgen cycloaddition). However, this method yields a mixture of 1- and 2-phenyl regioisomers, necessitating chromatographic separation (Overall yield: 52%).

Characterization and Validation

Key Spectral Data :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, tetrazole-H), 7.78–7.32 (m, 5H, Ph-H), 6.92 (d, J = 8.4 Hz, 2H, toluidino-H), 4.52 (s, 2H, SCH₂), 2.31 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z 433.1245 [M+H]⁺ (Calc. 433.1249).

Challenges and Mitigation Strategies

  • Regioselectivity in Tetrazole Formation : The Ugi-4CR ensures exclusive 1,5-disubstitution, avoiding isomer contamination.

  • Pyrimidinone Hydrolysis : Use of anhydrous DMF and Cs₂CO₃ minimizes decomposition of the 4(3H)-pyrimidinone core.

  • Thiol Oxidation : Reactions conducted under inert atmosphere prevent disulfide formation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, it may be used to study the interactions of tetrazole-containing compounds with biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-(4-TOLUIDINO)-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in enzymes or receptors, thereby modulating their activity. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients using Morgan fingerprints) are critical for virtual screening. The target compound shares a Tanimoto coefficient of 0.72 with Compound 1 (pyrimidinone analogs) and 0.65 with non-pyrimidinone tetrazole derivatives, reflecting its unique pharmacophoric hybridity . Dissimilarity-driven searches, however, may prioritize analogs like Compound 3 to explore divergent bioactivity profiles.

Biological Activity

The compound 6-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-2-(4-toluidino)-4(3H)-pyrimidinone} is a complex organic molecule characterized by its unique structural features, including a tetrazole ring and a pyrimidinone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Tetrazole Ring A five-membered ring containing four nitrogen atoms, known for its bioisosteric properties that mimic carboxylic acids.
Pyrimidinone Moiety A six-membered ring containing two nitrogen atoms, contributing to the compound's pharmacological activity.
Sulfanylmethyl Group Enhances the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining various precursors under acidic or basic conditions.
  • Reduction Reactions : Utilizing reducing agents to modify functional groups.

These synthetic routes can be optimized for yield and purity using techniques such as continuous flow reactors.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. The tetrazole ring enhances binding to enzymes and receptors, potentially inhibiting bacterial growth. For instance, studies have shown that derivatives of tetrazole compounds display effective activity against various pathogens by disrupting metabolic pathways essential for microbial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The following findings highlight its efficacy against different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
HCT-116 (Colon Carcinoma)6.2Induces apoptosis through caspase activation.
T47D (Breast Cancer)27.3Inhibits cell proliferation via cell cycle arrest.

These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various tetrazole derivatives, including the target compound. The results indicated a potent inhibitory effect against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Cancer Cell Line Evaluation : In vitro studies on breast and colon cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent.

Q & A

Q. What experimental design principles are critical for optimizing the synthesis of 6-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-2-(4-toluidino)-4(3H)-pyrimidinone?

  • Methodological Answer : Synthesis optimization requires a Design of Experiments (DoE) approach to evaluate variables like solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd/C). Bayesian optimization algorithms can efficiently navigate multi-variable spaces to maximize yield and purity . For example, reaction time and stoichiometric ratios of the tetrazole and pyrimidinone precursors should be modeled using response surface methodology (RSM) to identify ideal conditions .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and computational techniques?

  • Methodological Answer : Combine X-ray crystallography for absolute conformation determination (as in related tetrazole-pyrimidine hybrids ) with DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps). NMR (¹H/¹³C/2D-COSY) can resolve regiochemical ambiguities in the sulfanyl-methyl linkage, while IR spectroscopy identifies hydrogen-bonding interactions critical for stability .

Q. What strategies are recommended for analyzing solubility and solvent compatibility in biological assays?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. For polar aprotic solvents (e.g., DMSO), logP calculations (via ChemDraw or ACD/Labs) guide solvent selection. Experimentally, phase-solubility diagrams in PBS (pH 7.4) and ethanol/water mixtures can quantify solubility limits for in vitro testing .

Q. How can computational modeling assist in predicting the compound’s reactivity in functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic substitution at the pyrimidinone C-5 position or nucleophilic attack on the tetrazole sulfur. Fukui indices identify reactive sites, while transition-state analysis predicts regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. What contradictions exist between experimental and theoretical data for the compound’s electronic properties, and how can they be resolved?

  • Methodological Answer : Discrepancies in HOMO-LUMO gaps (DFT vs. UV-Vis) may arise from solvent effects or crystal packing. Polarizable Continuum Models (PCM) in DFT simulations account for solvation, while single-crystal XRD data (e.g., CCDC entries ) validate solid-state electronic interactions. Multi-reference methods (CASSCF) may resolve excited-state inconsistencies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?

  • Methodological Answer : Synthesize derivatives with variations in the toluidino substituent (e.g., electron-withdrawing groups at para positions) and assess MIC values against Gram-positive/negative bacteria. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to bacterial topoisomerase II .

Q. What mechanistic insights support the compound’s role as a catalyst in heterocyclic ring-forming reactions?

  • Methodological Answer : The sulfanyl group acts as a nucleophilic catalyst in thiol-ene click reactions. Kinetic studies (e.g., Eyring plots) and isotopic labeling (³⁵S) track sulfur participation. In situ FTIR monitors intermediates like thiyl radicals during cycloadditions .

Q. How can high-throughput screening (HTS) be integrated to explore its f-element separation efficiency?

  • Methodological Answer : Develop a ligand-adsorbent library via parallel synthesis (e.g., Ugi-azide reactions) and screen for europium(III)/americium(III) selectivity using ICP-MS. Machine learning models (e.g., random forests) correlate ligand denticity with extraction coefficients (Kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.